molecular formula C13H10N2O2 B8781452 5-(Naphthalen-2-YL)imidazolidine-2,4-dione

5-(Naphthalen-2-YL)imidazolidine-2,4-dione

Cat. No. B8781452
M. Wt: 226.23 g/mol
InChI Key: HLGCUXIRWKRNJF-UHFFFAOYSA-N
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Patent
US03994884

Procedure details

A solution of 5-(2-naphthyl) hydantoin (10g., 44.5 mmole) in 10% sodium hydroxide solution (50 ml.) was heated under reflux for 18 hours. The solution was cooled, filtered, diluted and treated with concentrated hydrochloric acid to bring the pH to 5.0. The resulting solid was filtered off washed with water and added to 5N-hydrochloric acid (2 L). Insoluble material was filtered off and the filtrate was taken to pH 5.0 with 40% sodium hydroxide solution. On standing, the amino-acid crystallised out as platelets (3.92 g.) m.p. 238°-240°, λλmax. (pH 6.0 phosphate) 225 ε 51,700), 276 (ε 3,520), 268 nm. (ε 3,420).
Quantity
44.5 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH:11]1[NH:15]C(=O)N[C:12]1=[O:17].[OH-:18].[Na+]>>[NH2:15][CH:11]([C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]=1)[C:12]([OH:17])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
44.5 mmol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C1C(NC(N1)=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
diluted
ADDITION
Type
ADDITION
Details
treated with concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
added to 5N-hydrochloric acid (2 L)
FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered off
CUSTOM
Type
CUSTOM
Details
the amino-acid crystallised out as platelets (3.92 g.) m.p. 238°-240°, λλmax

Outcomes

Product
Name
Type
Smiles
NC(C(=O)O)C1=CC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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